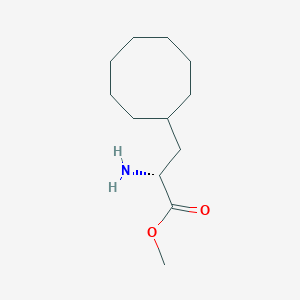
Methyl (R)-2-amino-3-cyclooctylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-2-amino-3-cyclooctylpropanoate is an organic compound with a unique structure that includes a cyclooctyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-3-cyclooctylpropanoate typically involves the following steps:
Starting Materials: The synthesis begins with cyclooctanone and a suitable amino acid derivative.
Formation of Intermediate: The cyclooctanone undergoes a reaction with the amino acid derivative under basic conditions to form an intermediate compound.
Esterification: The intermediate is then esterified using methanol and an acid catalyst to yield Methyl ®-2-amino-3-cyclooctylpropanoate.
Industrial Production Methods
In an industrial setting, the production of Methyl ®-2-amino-3-cyclooctylpropanoate may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that are easily recoverable and recyclable is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-2-amino-3-cyclooctylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
Methyl ®-2-amino-3-cyclooctylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which Methyl ®-2-amino-3-cyclooctylpropanoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl ®-2-amino-3-cyclohexylpropanoate
- Methyl ®-2-amino-3-cyclopentylpropanoate
- Methyl ®-2-amino-3-cyclobutylpropanoate
Uniqueness
Methyl ®-2-amino-3-cyclooctylpropanoate is unique due to its larger cyclooctyl ring, which imparts distinct steric and electronic properties compared to its smaller-ring analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a compound of particular interest in research and development.
Properties
Molecular Formula |
C12H23NO2 |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-cyclooctylpropanoate |
InChI |
InChI=1S/C12H23NO2/c1-15-12(14)11(13)9-10-7-5-3-2-4-6-8-10/h10-11H,2-9,13H2,1H3/t11-/m1/s1 |
InChI Key |
XHXWWISBCWCCBQ-LLVKDONJSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1CCCCCCC1)N |
Canonical SMILES |
COC(=O)C(CC1CCCCCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















